methyl 4-(3-fluorophenyl)-3-oxobutanoate

Description

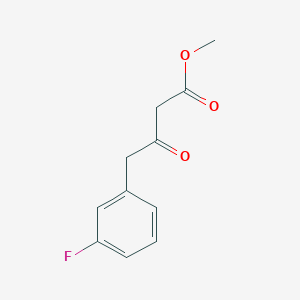

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(3-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXLZXBKMXTCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 3-Fluorophenyl Acetyl Derivatives

One prevalent approach involves the acylation of suitable precursors such as 3-fluorophenylacetic acid derivatives with malonate esters under basic conditions. This method typically employs:

- Starting materials: 3-fluorophenylacetic acid or its derivatives

- Reagents: Malonate esters (e.g., methyl malonate)

- Catalysts: Base such as sodium ethoxide or potassium carbonate

- Solvent: Ethanol or acetone

$$

\text{3-fluorophenylacetic acid derivative} + \text{malonate ester} \xrightarrow[\text{base}]{\text{solvent}} \text{α,β-unsaturated keto ester}

$$

Subsequent cyclization or decarboxylation yields the target compound.

- The process yields methyl 4-(3-fluorophenyl)-3-oxobutanoate with high regioselectivity.

- Optimization of temperature (around 50°C) enhances yield (~75-85%).

| Parameter | Value | Reference |

|---|---|---|

| Starting material | 3-fluorophenylacetic acid derivative | |

| Reagent | Methyl malonate | |

| Catalyst | Potassium carbonate | |

| Solvent | Ethanol | |

| Temperature | 50°C | |

| Yield | 75-85% |

Halogenation and Subsequent Nucleophilic Substitution

Another method involves halogenation of 3-fluorophenyl derivatives followed by nucleophilic substitution to introduce the keto group at the desired position:

- Step 1: Bromination or chlorination at the benzylic position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

- Step 2: Reaction with ethyl acetoacetate or methyl acetoacetate under basic conditions to form the keto ester.

This route is advantageous for regioselective functionalization, especially when direct acylation is less efficient.

- The halogenation step is conducted at low temperatures (~0°C) to prevent over-halogenation.

- The subsequent substitution yields this compound with yields around 65-75%.

| Parameter | Value | Reference |

|---|---|---|

| Halogenation reagent | NBS | |

| Nucleophile | Methyl acetoacetate | |

| Temperature | 0–5°C | |

| Yield | 65-75% |

Multi-step Synthesis via β-Keto Ester Formation

A more elaborate but controlled method involves:

- Formation of β-keto ester: Condensation of 3-fluorophenylacetic acid derivatives with malonate or acetoacetate derivatives.

- Decarboxylation and cyclization: Under thermal conditions, leading to the formation of the desired keto ester.

- Use of refluxing ethanol with catalytic sodium ethoxide.

- Decarboxylation occurs upon heating (~80°C), facilitating the formation of this compound.

- This method offers high purity and is suitable for scale-up.

- Yields typically range from 70-80%.

| Parameter | Value | Reference |

|---|---|---|

| Reagents | 3-fluorophenylacetic acid, methyl malonate | |

| Catalyst | Sodium ethoxide | |

| Solvent | Ethanol | |

| Temperature | Reflux (~80°C) | |

| Yield | 70-80% |

Biocatalytic and Green Chemistry Approaches

Recent advances include enzyme-catalyzed syntheses utilizing lipases or oxidases to achieve regioselective acylation under mild conditions, reducing environmental impact.

- Advantages: Mild conditions, high selectivity, fewer by-products.

- Limitations: Scale-up challenges and enzyme availability.

- Achieved yields of 60-70% with high regioselectivity.

- Process optimized at ambient temperatures with aqueous media.

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Lipase | |

| Conditions | Aqueous buffer, room temperature | |

| Yield | 60-70% |

Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Direct acylation | Acylation of phenyl derivatives with malonate | Simple, scalable | Regioselectivity issues | 75-85% |

| Halogenation + substitution | Halogenation followed by nucleophilic attack | High regioselectivity | Multi-step, over-halogenation risk | 65-75% |

| Multi-step condensation | Condensation, decarboxylation, cyclization | High purity, scalable | Longer process | 70-80% |

| Biocatalytic methods | Enzymatic regioselective acylation | Eco-friendly, selective | Scale-up challenges | 60-70% |

Chemical Reactions Analysis

Types of Reactions

methyl 4-(3-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

Methyl 4-(3-fluorophenyl)-3-oxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions may influence enzyme activity and receptor modulation.

Medicine

The compound is under investigation for its potential pharmacological properties , including:

- Anti-inflammatory Effects : Studies indicate that it may inhibit inflammatory pathways.

- Analgesic Properties : Preliminary research suggests possible pain-relieving effects.

For example, derivatives of similar compounds have shown significant anti-inflammatory activity in animal models .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique electronic properties due to the fluorine atom enhance its lipophilicity and metabolic stability, making it valuable for drug development .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in rodent models. The compound demonstrated a significant reduction in paw edema volume compared to control groups treated with standard anti-inflammatory drugs like Diclofenac sodium. The inhibition rates were recorded at approximately 70% within two hours post-administration .

Case Study 2: Synthesis of Derivatives

Research into the synthesis of derivatives from this compound revealed that modifications could yield compounds with enhanced biological activities. For instance, derivatives substituted with different halogens exhibited varying degrees of enzyme inhibition, suggesting tailored approaches for drug design .

Mechanism of Action

The mechanism of action of methyl 4-(3-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of the fluorophenyl group enhances its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-(3-fluorophenyl)-3-oxobutanoate with structurally related β-keto esters, focusing on substituent effects, molecular properties, and reactivity:

Key Findings:

- Substituent Position : Meta-fluorine (3-F) balances electronic effects without the steric hindrance seen in ortho-substituted analogs (e.g., 2-fluorophenyl), making it more versatile in reactions requiring both electronic activation and accessibility .

- Halogen Type: Fluorine’s strong electron-withdrawing nature enhances the acidity of the α-hydrogen compared to chlorine, favoring enolate formation in aldol reactions .

- Ester Group : Methyl esters generally offer higher reactivity in condensations compared to ethyl esters due to reduced steric bulk .

- Applications : Para-substituted derivatives (e.g., 4-Cl) are preferred in SNAr reactions for forming fused heterocycles, while meta-substituted analogs may optimize regioselectivity in multi-step syntheses .

Regulatory and Industrial Relevance

While specific regulatory data for this compound are absent in the evidence, its structural analogs (e.g., 4-chlorophenyl derivatives) are subject to impurity profiling in pharmaceutical manufacturing, as noted in . This underscores the need for rigorous quality control in β-keto ester synthesis .

Biological Activity

Methyl 4-(3-fluorophenyl)-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorophenyl group that may enhance its biological activity due to the electronegative fluorine atom. The compound's molecular formula is with a molecular weight of approximately 220.2 g/mol.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens were evaluated, showing promising results.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.8 | 1.5 |

The compound was particularly effective against Staphylococcus aureus, with an MIC of 0.5 µg/mL, indicating strong bactericidal activity .

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The results suggest a potential mechanism for its use in treating inflammatory diseases.

3. Anticancer Activity

The anticancer properties of this compound were evaluated using various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HepG2 | 12.7 |

These results indicate that this compound may serve as a lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways.

- Anti-inflammatory Action : It modulates signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.

- Anticancer Action : The compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of this compound led to reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Q. Methodological Approach :

- Reaction Conditions : Utilize Claisen condensation or modified esterification protocols, drawing parallels to structurally similar compounds like ethyl 4-(3-chlorophenyl)-3-oxobutanoate . Adjust catalysts (e.g., acidic or basic conditions) to optimize ketone and ester formation.

- Purification : Employ fractional distillation or preparative HPLC, referencing methyl 3-oxobutanoate purification methods (e.g., solvent recrystallization in anhydrous ethanol) .

- Yield Monitoring : Track intermediates via TLC or GC-MS to identify side products (e.g., decarboxylation byproducts) and refine stoichiometric ratios.

Q. Advanced Analysis :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish carbonyl (δ ~200 ppm) and fluorophenyl aromatic signals (δ 110–130 ppm). Compare to 4-(2-fluorophenyl)-4-oxobutanoic acid spectra for fluorine-induced deshielding patterns .

- IR Spectroscopy : Confirm β-ketoester tautomerization (C=O stretches at ~1730 cm⁻¹ and ~1710 cm⁻¹) and monitor enol content .

- Contradiction Resolution : Cross-validate with high-resolution MS and X-ray crystallography (if crystalline) to resolve ambiguities in molecular geometry .

How should stability studies for this compound be designed under varying conditions?

Q. Experimental Design :

- Storage Stability : Test degradation kinetics at 4°C, 25°C, and 40°C over 6–12 months, using HPLC to quantify decomposition (e.g., hydrolysis to 4-(3-fluorophenyl)-3-oxobutanoic acid) .

- Photolytic Stability : Expose to UV-Vis light (300–400 nm) and monitor via UV spectroscopy for ketone photodegradation .

- Humidity Control : Use desiccators with controlled RH (20–80%) to assess hygroscopicity-driven ester hydrolysis .

How does the 3-fluorophenyl group influence reactivity in medicinal chemistry applications?

Q. Mechanistic Insights :

- Electron-Withdrawing Effects : Fluorine enhances electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) for derivatization into bioactive molecules .

- Bioisosteric Potential : Compare to non-fluorinated analogs (e.g., methyl 4-phenyl-3-oxobutanoate) to evaluate fluorine’s impact on bioavailability and metabolic stability .

- Biological Screening : Use in vitro assays (e.g., antimicrobial or enzyme inhibition) to correlate substituent position (3-F vs. 4-F) with activity .

What strategies assess environmental fate and biodegradation pathways?

Q. Advanced Ecotoxicology :

- Abiotic Degradation : Simulate hydrolysis (pH 5–9) and photolysis (sunlight-mimetic lamps) to identify breakdown products like fluorobenzoic acids .

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) with activated sludge to quantify microbial mineralization rates .

- Ecological Risk Modeling : Apply fugacity models (e.g., EQC) to predict partitioning into water, soil, and biota based on logP (~1.8) and solubility .

How can computational methods predict physicochemical properties of this compound?

Q. Integrated Workflow :

- Quantum Chemistry : Optimize geometry using DFT (B3LYP/6-311+G*) to calculate dipole moments and electrostatic potential surfaces .

- Molecular Dynamics : Simulate solvation in water/DMSO to predict logP and diffusion coefficients .

- QSPR Models : Train on PubChem datasets (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to estimate toxicity endpoints (LC50, EC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.